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Compound of Interest

Compound Name: Nerol oxide

Cat. No.: B1199167

For Researchers, Scientists, and Drug Development
Professionals

Nerol oxide is a naturally occurring monoterpenoid with a characteristic fresh, floral, and
citrusy aroma, making it a valuable compound in the food and fragrance industries.[1][2] It is
found in various plants, including Camellia sinensis (tea) and Citrus reticulata (tangerine),
contributing to their distinct flavor profiles.[3] In food chemistry, nerol oxide is utilized as a
flavoring agent to enhance and impart unigue aromatic notes to a wide range of products,
including beverages, baked goods, and candies.[1] Its ability to add "lift" and brightness makes
it particularly effective in fruit-based flavors.[1]

This document provides detailed application notes and experimental protocols for the use and
analysis of nerol oxide in food chemistry, aimed at researchers, scientists, and professionals in
drug development who may be exploring its sensory properties and potential biological
activities.

Data Presentation
Sensory Properties and Recommended Usage Levels

Nerol oxide possesses a complex and desirable sensory profile, described as floral, orange
blossom, green, and sweet.[2] It is particularly noted for its ability to impart a unique cooling
note to citrus, tropical, and peppermint flavors.[4] The following table summarizes the
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recommended usage levels of nerol oxide in various food and beverage applications to
achieve specific flavor enhancements.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1199167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Food/Beverage Category

Recommended Usage
Level (ppm)

Intended Flavor Effect

Fruit Flavors

Mango

400

Enhances the characteristic
"skin notes" of mango,
particularly valued in Asian

markets.[5]

Pear

200

Adds realism to the pear flavor
profile and imparts a distinct

pear skin note.[5]

Peach

200

Creates a prominent skin note,
similar to its effect in pear

flavors.[5]

Plum

200

Improves the authenticity of

plum flavors.[5]

Raspberry

150

Lifts the overall flavor and

adds a subtle skin character.[5]

Blackcurrant

100

Imparts a berry skin effect in

realistic blackcurrant flavors.[5]

Cherry

50 - 100

Enhances flavors with a
significant benzaldehyde
component at higher levels
and more subtle flavors at

lower levels.[5]

Passion Fruit

100

Adds lift and brightness to the

flavor profile.[5]

Papaya

50

Counteracts the tendency of
papaya flavors to be overly

sweet and cloying.[5]

Kiwi

50

Adds brightness and depth to
the flavor.
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Adds complexity and lift,

Pineapple 50 particularly effective in fresh
pineapple flavors.[5]
Brightens the flavor profile and
Banana 50 .
adds complexity.[5]
Similar to its effect in kiwi, it
Lychee 20 adds brightness at a lower
concentration.[5]
Adds brightness, realism, and
Blueberry 50 an impression of blueberry
skins.[5]
Adds lift and helps to
Strawberry 20 -50 counterbalance heavier notes.
[5]
Citrus Flavors
) Enhances the mango skin-like
Grapefruit 200
nuance.
Lifts the profile and adds
Lemon 200 ]
realism.
) ] Brightens the overall flavor
Mandarin, Tangerine, Orange 100 - 150 ]
profiles.[5]
Beverages
Works well across all tea
Tea (Black, Green, Red) 40
types.
Other Flavors
) ) ] Provides a useful
Mint (Spearmint, Peppermint) 100 - 300 ] ]
enhancement to mint profiles.
Helps in capturing a realistic
Parsley 200

fresh profile.
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Adds realism, lift, and
Rose 100 complexity to synthetic rose

flavors.

Sensory Threshold

The sensory threshold is a critical parameter for understanding the impact of a flavor
compound. While specific data for nerol oxide in various food matrices is limited, the odor
threshold for the closely related compound, nerol, provides a useful reference.

Compound Matrix Threshold Type Threshold Value
Nerol Air Odor 60 ng/L[2][3]
Nerol Water Odor 300 ppb[6]

It is important to note that sensory thresholds can be significantly influenced by the food matrix.

Experimental Protocols

The analysis of volatile compounds like nerol oxide in complex food matrices typically involves
an extraction step followed by gas chromatography-mass spectrometry (GC-MS) for separation
and identification. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used,
solvent-free technique for extracting volatile and semi-volatile compounds from food samples.

Protocol 1: Analysis of Nerol Oxide in Tea by HS-SPME-
GC-MS

This protocol is adapted from established methods for analyzing volatile terpenoids in tea.
1. Materials and Reagents

o Tea sample (e.g., green tea, black tea)

o Ultrapure water

e Sodium chloride (NaCl)
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HS-SPME vials (20 mL) with septa

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS)

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
. Sample Preparation

Weigh 1.0 g of the tea sample into a 20 mL HS-SPME vial.[1]

Add 10 mL of ultrapure water preheated to 80°C.[1]

Add a known amount of NaCl (e.g., 1.5 g) to increase the ionic strength of the sample, which
aids in the release of volatile compounds.

Immediately seal the vial with the septum cap.
. HS-SPME Procedure

Place the sealed vial in a heating block or water bath and equilibrate at 80°C for 20 minutes.

[1]

Expose the pre-conditioned SPME fiber to the headspace of the sample vial for 40 minutes
at 80°C.[1]

After extraction, retract the fiber into the needle and immediately introduce it into the GC
injector for thermal desorption.

. GC-MS Analysis

Injector: Set the temperature to 250°C for thermal desorption of the analytes from the SPME
fiber for 5 minutes in splitless mode.[1][7]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][7]

Oven Temperature Program:
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o Initial temperature: 50°C, hold for 2 minutes.
o Ramp to 150°C at a rate of 3°C/min, hold for 5 minutes.

o Ramp to 250°C at a rate of 5°C/min, hold for 5 minutes.[1]

e Mass Spectrometer:
o lonization Mode: Electron Impact (El) at 70 eV.[7]
o Scan Range: m/z 35-350.

o Identification: Identification of nerol oxide can be confirmed by comparing the mass
spectrum with a reference spectrum from a database (e.g., NIST) and by comparing its
retention index with literature values.

Protocol 2: Extraction of Nerol Oxide from Citrus Peel

This protocol outlines a general procedure for the extraction of volatile compounds from citrus

peels.

1. Materials and Reagents

o Fresh citrus peels (e.g., orange, lemon)

e Hexane (or other suitable organic solvent)
e Soxhlet apparatus

e Rotary evaporator

e Anhydrous sodium sulfate

2. Extraction Procedure

e Wash and finely zest the fresh citrus peels.

o Air-dry the zest or use a freeze-dryer to remove moisture.
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e Place a known amount of the dried zest into a thimble and position it in the Soxhlet extractor.
o Add hexane to the round-bottom flask.

o Perform the Soxhlet extraction for a sufficient duration (e.qg., 4-6 hours) to ensure complete
extraction of the essential oils.

o After extraction, concentrate the extract using a rotary evaporator under reduced pressure.
o Dry the resulting essential oil over anhydrous sodium sulfate to remove any residual water.

e The extracted oil can then be diluted in a suitable solvent for GC-MS analysis as described
in Protocol 1.

Visualizations
Experimental Workflow for Nerol Oxide Analysis

The following diagram illustrates the general workflow for the extraction and analysis of nerol
oxide from a food sample using HS-SPME-GC-MS.

Sample Preparation HS-SPME Extraction GC-MS Analysis

Food Sample Addto Add Hot Water Equilibrate Expose SPME Fiber Inject into c Mass Data Analysis &
(e.g., Tea, Fruit Juice) ‘ HS-SPME Vial ‘ > ‘ &NaCl ‘ Seal Vial at80°C to Headspace #=| Retract Fiber GC-MS Separation Detection 1 " dentification

Click to download full resolution via product page

Caption: Workflow for HS-SPME-GC-MS analysis of nerol oxide.

Logical Relationship of Nerol Oxide Application in Food
Flavoring

This diagram illustrates the logical relationship between the properties of nerol oxide and its
application in food chemistry.
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Caption: Logic of nerol oxide's use in food flavoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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